molecular formula C13H15F3O4 B8582156 (4-Trifluoromethoxyphenoxy)-acetic acid tert-butyl ester

(4-Trifluoromethoxyphenoxy)-acetic acid tert-butyl ester

Cat. No. B8582156
M. Wt: 292.25 g/mol
InChI Key: ZTEWASHZKTWKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07973061B2

Procedure details

TFA (80 mL) was added to (4-trifluoromethoxyphenoxy)-acetic acid tert-butyl ester (25.8 g, 88 mmol). The mixture was stirred for three hours. The TFA was removed in vacuo affording the title compound as a white solid: MS (ESI-LCMS) for C9H6F3O4: 235 (M-H—).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1)(C)(C)C>C(O)(C(F)(F)F)=O>[F:17][C:16]([F:18])([F:19])[O:15][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:7][C:6]([OH:20])=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=CC=C(C=C1)OC(F)(F)F)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=CC=C(OCC(=O)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.